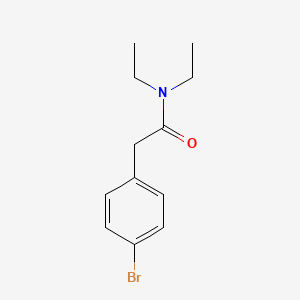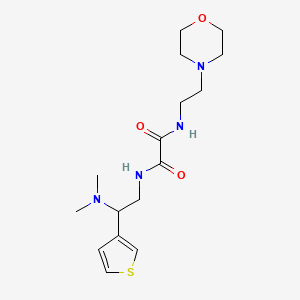![molecular formula C12H12N6O3 B2573573 N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-5-metilisoxazol-3-carboxamida CAS No. 2034354-04-4](/img/structure/B2573573.png)
N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-5-metilisoxazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
BenchChem offers high-quality N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antitumorales
El compuesto exhibe una prometedora actividad anticancerígena. Los investigadores han investigado sus efectos en varias líneas celulares cancerosas, incluyendo cáncer de mama, pulmón y colon. Los estudios mecanísticos sugieren que interfiere con la progresión del ciclo celular, induce la apoptosis e inhibe el crecimiento tumoral. La exploración adicional de sus objetivos moleculares específicos y las posibles terapias combinadas está en curso .
Actividad Antimicrobiana
“N-((6-metoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)-5-metilisoxazol-3-carboxamida” demuestra potentes propiedades antimicrobianas. Inhibe el crecimiento de bacterias tanto Gram-positivas como Gram-negativas, lo que lo convierte en un valioso candidato para nuevos antibióticos. Los investigadores están investigando su modo de acción y posibles sinergias con los agentes antimicrobianos existentes .
Efectos Analgésicos y Antiinflamatorios
Los estudios han destacado el potencial analgésico y antiinflamatorio del compuesto. Modula las vías del dolor y reduce la inflamación al dirigirse a receptores específicos. La investigación adicional tiene como objetivo optimizar su farmacocinética y mejorar su eficacia terapéutica .
Actividad Antioxidante
El compuesto actúa como antioxidante, eliminando los radicales libres y protegiendo las células del daño oxidativo. Su estructura única le permite interactuar con enzimas clave involucradas en la regulación redox. Los investigadores están explorando sus posibles aplicaciones en enfermedades relacionadas con la edad y trastornos neurodegenerativos .
Propiedades Antivirales
Las investigaciones preliminares sugieren que el compuesto inhibe la replicación viral. Muestra actividad contra ciertos virus de ARN, incluyendo la influenza y la hepatitis C. Los investigadores están desentrañando su mecanismo de acción y evaluando su perfil de seguridad .
Inhibidores Enzimáticos
El compuesto interactúa con varias enzimas, incluyendo la anhidrasa carbónica, la colinesterasa y la fosfatasa alcalina. Estas interacciones tienen implicaciones para el diseño de fármacos y las terapias dirigidas a enzimas. Los investigadores están optimizando su afinidad de unión y selectividad .
Posible Agente Antituberculoso
Los estudios iniciales indican que el compuesto exhibe actividad contra Mycobacterium tuberculosis, el agente causal de la tuberculosis. Su andamiaje único puede ofrecer nuevas vías para el desarrollo de fármacos antituberculosos .
Perspectivas de Relación Estructura-Actividad (SAR)
Comprender la SAR de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas biológicamente importantes es crucial para el diseño de fármacos. Los investigadores han explorado cómo las modificaciones específicas afectan las propiedades farmacológicas. Los estudios in silico brindan información valiosa sobre sus interacciones con los receptores diana .
En resumen, “this compound” tiene un inmenso potencial en diversos campos, desde la terapia contra el cáncer hasta los agentes antimicrobianos. Su intrincada estructura y actividades multifacéticas la convierten en un tema emocionante de investigación y desarrollo de fármacos en curso . 🌟
Mecanismo De Acción
Target of Action
Related compounds in the triazolopyridazine class have been found to interact with proteins such as the cell division protein zipa in escherichia coli and its homolog in shigella flexneri . These proteins play crucial roles in bacterial cell division.
Mode of Action
It can be inferred that the compound may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with cell division proteins, it may influence the bacterial cell division process .
Result of Action
If the compound does indeed interact with cell division proteins, it could potentially affect bacterial cell division .
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7-5-8(17-21-7)12(19)13-6-10-15-14-9-3-4-11(20-2)16-18(9)10/h3-5H,6H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTCYHAJXNFBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propyn-1-ol](/img/structure/B2573490.png)
![methyl 2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2573492.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)
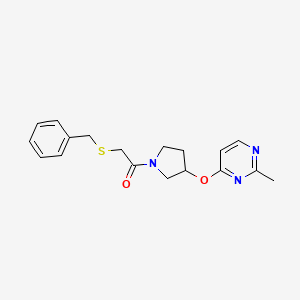
![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2573495.png)
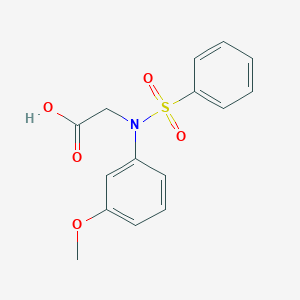
![2-((4-Nitrophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2573498.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2573499.png)

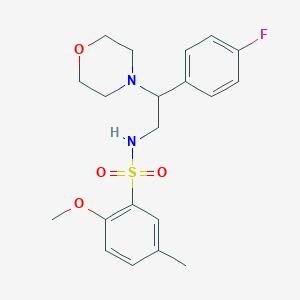
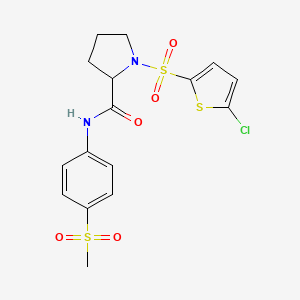
![1-methyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2573509.png)
